molecular formula C13H18O2S B12993694 Ethyl 2-methyl-3-(p-tolylthio)propanoate

Ethyl 2-methyl-3-(p-tolylthio)propanoate

Cat. No.: B12993694
M. Wt: 238.35 g/mol
InChI Key: YHRIUYLDFFNULX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-3-(p-tolylthio)propanoate typically involves the esterification of 2-methyl-3-(p-tolylthio)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-3-(p-tolylthio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-methyl-3-(p-tolylthio)propanoate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-3-(p-tolylthio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The sulfur atom in the p-tolylthio group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the p-tolylthio group, which imparts distinct chemical and biological properties. This group can participate in specific interactions and reactions that are not possible with simpler esters, making it a valuable compound in research and development .

Biological Activity

Ethyl 2-methyl-3-(p-tolylthio)propanoate is an organic compound with the molecular formula C13H18O2S. It features a propanoate backbone, a methyl group, and a p-tolylthio substituent, which contribute to its unique chemical properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C13H18O2S\text{C}_{13}\text{H}_{18}\text{O}_2\text{S}

This compound contains an ester functional group and a thioether moiety, which may influence its reactivity with biological macromolecules. Understanding its chemical properties is crucial for exploring its biological applications.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification : Reaction of 2-methyl-3-(p-tolylthio)propanoic acid with ethanol in the presence of an acid catalyst.
  • Thioether Formation : Utilizing thiols in conjunction with alkyl or aryl halides to form thioether linkages.

These synthesis pathways are essential for producing the compound for biological testing.

Antimicrobial Properties

Research has indicated that compounds with thioether functionalities exhibit antimicrobial activities. For instance, thioether analogs have been shown to inhibit various bacterial strains, potentially due to their ability to disrupt cellular membranes or interfere with metabolic processes. This compound may exhibit similar properties.

Enzyme Inhibition Studies

In vitro studies have demonstrated that thioether compounds can inhibit specific enzymes involved in metabolic pathways. A study highlighted that thioether derivatives could inhibit protein-tyrosine phosphatases, leading to increased protein-tyrosine phosphorylation in human hepatoma cell lines (Hep3B) . This suggests that this compound may also possess enzyme inhibitory capabilities, warranting further investigation into its mechanism of action.

Case Studies

  • Inhibition of Cytochrome P450 : A related study on phenothiazine derivatives indicated that compounds with similar structures inhibited cytochrome P450 isomers (CYP1A2, CYP2C19, CYP2C9), which are crucial for drug metabolism . This raises the possibility that this compound could affect drug metabolism through similar pathways.
  • Alzheimer's Disease Research : In silico docking studies have shown that certain thioether compounds can interact effectively with acetylcholinesterase (AChE), a target in Alzheimer's disease treatment . this compound's structural characteristics suggest it might also bind to AChE, potentially influencing cholinergic signaling.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 3-(p-tolylthio)propanoateSimilar thioether structureDifferent ester group
Ethyl 2-methyl-3-(phenylthio)propanoateContains a phenyl group instead of p-tolylPotentially different biological activity
Ethyl 2-methyl-3-(naphthylthio)propanoateNaphthyl group adds bulkMay exhibit distinct properties

Properties

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

ethyl 2-methyl-3-(4-methylphenyl)sulfanylpropanoate

InChI

InChI=1S/C13H18O2S/c1-4-15-13(14)11(3)9-16-12-7-5-10(2)6-8-12/h5-8,11H,4,9H2,1-3H3

InChI Key

YHRIUYLDFFNULX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CSC1=CC=C(C=C1)C

Origin of Product

United States

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